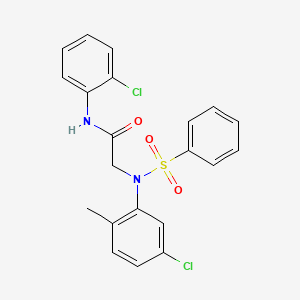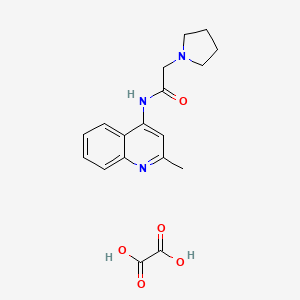![molecular formula C14H20N2O6S2 B6038460 N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine](/img/structure/B6038460.png)
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine, also known as 4-MST, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific enzymes, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine involves the inhibition of specific enzymes, such as the proteasome and the deubiquitinase USP14. These enzymes play a critical role in the regulation of various cellular processes, and their inhibition by N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine can lead to the suppression of cell growth and proliferation. This makes N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine a potential candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine can have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, as well as reduce inflammation and improve insulin sensitivity in animal models. These effects make it a promising candidate for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine is its specificity towards certain enzymes, which makes it a useful tool for studying specific cellular processes. However, its complex synthesis process and limited availability can make it difficult to obtain and use in experiments. Additionally, its potential toxicity and side effects require careful consideration when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine. One potential application is in the treatment of cancer, where it could be used as a targeted therapy to inhibit specific enzymes involved in tumor growth and proliferation. Additionally, its potential use in the treatment of other diseases, such as inflammation and diabetes, warrants further investigation. Further research is also needed to understand the potential side effects and toxicity of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine, as well as to develop more efficient synthesis methods to increase its availability for research and potential therapeutic use.
Synthesemethoden
The synthesis of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine involves a multi-step process that starts with the preparation of the thienylsulfonyl chloride. This is then reacted with morpholine to form the sulfonylmorpholine intermediate, which is subsequently reacted with valine to yield the final product. The synthesis of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit specific enzymes that are involved in the regulation of various cellular processes, including cell growth and proliferation. This makes it a promising candidate for the treatment of cancer, as well as other diseases such as diabetes and inflammation.
Eigenschaften
IUPAC Name |
3-methyl-2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S2/c1-9(2)12(14(18)19)15-13(17)11-7-10(8-23-11)24(20,21)16-3-5-22-6-4-16/h7-9,12H,3-6H2,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJUYAKYAZTXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-phenylpropyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6038427.png)
![7-(2-furyl)-2-mercapto-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6038432.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6038436.png)
![2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B6038468.png)
![2-{[2-(2-pyridinyl)ethyl]thio}benzoic acid](/img/structure/B6038475.png)

![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]carbonyl}pyrazine trifluoroacetate](/img/structure/B6038486.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6038497.png)
![3,5-bis(difluoromethyl)-1-[(2-propyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6038505.png)
![3-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6038511.png)